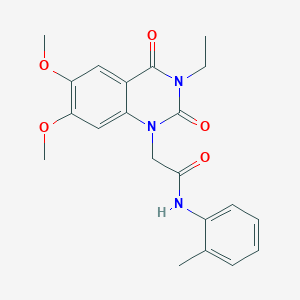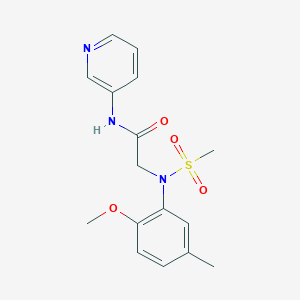![molecular formula C18H20N4O3 B5795289 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential biomedical applications. This compound has been reported to have a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide is not fully understood, but it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been reported to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungi and bacteria. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. However, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide. One potential direction is the development of new derivatives of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide with improved solubility and bioavailability. Another direction is the study of the mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide in more detail, to better understand its biological activities. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide could be tested in preclinical and clinical trials for its potential use as a cancer therapy or antibiotic.
Synthesemethoden
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide can be synthesized using various methods, including the reaction of 4-methylpiperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential biomedical applications. It has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide has also been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)15-8-6-14(7-9-15)19-18(23)16-4-2-3-5-17(16)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYNIBGVVFRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)



![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)

![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)
![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)